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The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant

tuberculosis (XDR-TB) has posed a significant global health challenge, necessitating the

development of novel, more effective, and shorter treatment regimens. The combination of

Bedaquiline, Pretomanid, and Linezolid (BPaL) has emerged as a highly promising all-oral, six-

month regimen. This guide provides a comprehensive comparison of the BPaL regimen with

standard treatment options for drug-resistant tuberculosis, supported by data from pivotal

clinical trials.

Efficacy and Treatment Outcomes
The BPaL regimen has demonstrated high efficacy rates in clinical trials, particularly for

patients with highly drug-resistant forms of tuberculosis who historically have had poor

treatment outcomes.[1] The pivotal Nix-TB and ZeNix trials have been instrumental in

establishing the effectiveness of this combination therapy.

Table 1: Comparison of Efficacy Outcomes for BPaL and Standard MDR-TB Regimens
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Outcome
BPaL Regimen
(Nix-TB Trial)

BPaL Regimen
(ZeNix Trial -
various linezolid
doses)

Standard MDR-TB
Regimen (WHO-
recommended)

Treatment Success

Rate
90%[1] 84% - 93%[2]

~59% (for MDR/RR-

TB in 2018)

Duration of Treatment 6 months 6 months
9 to 20 months or

longer[3]

Patient Population

XDR-TB, treatment-

intolerant or non-

responsive MDR-TB

XDR-TB, pre-XDR-

TB, or

failed/treatment-

intolerant MDR-TB

MDR-TB and RR-TB

Safety and Tolerability Profile
While highly effective, the BPaL regimen is associated with a notable incidence of adverse

events, primarily driven by the linezolid component. The ZeNix trial was specifically designed to

evaluate whether the efficacy of the BPaL regimen could be maintained while reducing

linezolid-associated side effects by decreasing the dose or duration.[2][4]

Table 2: Key Adverse Events Associated with the BPaL Regimen (ZeNix Trial)

Adverse Event
1200mg
Linezolid for 6
months

1200mg
Linezolid for 2
months

600mg
Linezolid for 6
months

600mg
Linezolid for 2
months

Peripheral

Neuropathy
38% 24% 24% 13%

Myelosuppressio

n (Anemia)
22%[5] 17.4%[5] 2%[5] 6.7%[5]

Optic Neuritis
4 cases (all

resolved)[5]
Not reported Not reported Not reported
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Standard, longer MDR-TB regimens also present a significant burden of adverse effects, often

leading to treatment discontinuation. These can include ototoxicity from injectable agents and

psychiatric effects from other second-line drugs. The all-oral nature of the BPaL regimen is a

significant advantage in this regard.

Mechanism of Action
The three drugs in the BPaL regimen have distinct mechanisms of action that synergistically

target Mycobacterium tuberculosis.
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Mechanism of Action of the BPaL Regimen.

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings.

Below are summaries of the experimental protocols for the pivotal Nix-TB and ZeNix trials.

Nix-TB Trial Protocol
The Nix-TB trial was a Phase 3, open-label, single-arm study designed to evaluate the efficacy

and safety of the BPaL regimen in patients with XDR-TB or treatment-intolerant/non-responsive
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MDR-TB.[6][7]

Participants: The trial enrolled 109 adults and adolescents (aged 14 years and older) with

pulmonary XDR-TB or treatment-intolerant/non-responsive MDR-TB.[1][8]

Intervention: Participants received a regimen of Bedaquiline (400 mg daily for 2 weeks, then

200 mg three times a week for 24 weeks), Pretomanid (200 mg daily for 26 weeks), and

Linezolid (1200 mg daily for 26 weeks).[9]

Primary Endpoint: The primary efficacy endpoint was the proportion of participants with a

favorable outcome, defined as no evidence of active tuberculosis at 6 months after the end

of treatment.[9]

Monitoring: Participants were monitored for adverse events, and sputum samples were

collected at regular intervals to assess for culture conversion.[9]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://cdn.clinicaltrials.gov/large-docs/99/NCT02333799/Prot_000.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6955640/
https://www.mrcctu.ucl.ac.uk/studies/all-studies/n/nix-tb/
https://www.tballiance.org/trial/nix-tb/
https://www.newtbdrugs.org/pipeline/trials/nix-tb-b-pa-l
https://www.newtbdrugs.org/pipeline/trials/nix-tb-b-pa-l
https://www.newtbdrugs.org/pipeline/trials/nix-tb-b-pa-l
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enrollment
(XDR-TB or TI/NR MDR-TB)

BPaL Treatment (26 weeks)
B: 400mg QD (2w) -> 200mg TIW (24w)

Pa: 200mg QD
L: 1200mg QD

Regular Monitoring
- Adverse Events
- Sputum Culture

Continue if culture positive
(up to 39 weeks in some cases)

End of Treatment

Culture Negative

6-Month Follow-up

Primary Endpoint Assessment
(Favorable Outcome)

Click to download full resolution via product page

Experimental Workflow of the Nix-TB Trial.

ZeNix Trial Protocol
The ZeNix trial was a Phase 3, randomized, double-blind study designed to evaluate the

efficacy and safety of the BPaL regimen with different doses and durations of linezolid.[2]
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Participants: The trial enrolled 181 participants with highly drug-resistant pulmonary

tuberculosis (XDR-TB, pre-XDR-TB, or failed/treatment-intolerant MDR-TB).[2]

Intervention: Participants were randomized into four arms, all receiving Bedaquiline and

Pretomanid for 6 months, with varying Linezolid regimens:[2]

Arm 1: 1200 mg of linezolid daily for 6 months.

Arm 2: 1200 mg of linezolid daily for 2 months.

Arm 3: 600 mg of linezolid daily for 6 months.

Arm 4: 600 mg of linezolid daily for 2 months.

Primary Endpoint: The primary endpoint was the incidence of an unfavorable outcome

(bacteriological or clinical failure or relapse) at 26 weeks after the end of treatment.[4]

Safety Assessment: A key objective was to assess the safety and tolerability of the different

linezolid dosing regimens.
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Randomized Design of the ZeNix Trial.

Conclusion
The Bedaquiline, Pretomanid, and Linezolid (BPaL) regimen represents a significant

advancement in the treatment of highly drug-resistant tuberculosis, offering a shorter, all-oral,

and highly effective alternative to conventional, longer regimens. While linezolid-associated

toxicity remains a concern, the ZeNix trial has demonstrated that optimizing the dose and

duration of linezolid can mitigate these adverse events without compromising the high efficacy

of the regimen.[2] Continued research and real-world implementation data will be crucial in

further refining the use of this life-saving combination therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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